molecular formula C20H18N4O3S B2413819 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 361172-16-9

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No. B2413819
CAS RN: 361172-16-9
M. Wt: 394.45
InChI Key: VPUBMRDXWLUTDF-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • Molecular Structure and Hydrogen Bonding : Studies reveal that similar compounds involving pyrazol derivatives exhibit complex molecular structures. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through a combination of hydrogen bonds, highlighting the structural complexity and potential applications in understanding molecular interactions (Portilla et al., 2007).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis Techniques : Research on similar compounds demonstrates various synthesis methods. For example, the synthesis of chlorantraniliprole involves a series of reactions starting with 3-methyl-2-nitrobenzoic acid, showcasing the diverse synthetic routes applicable to related compounds (Chen Yi-fen et al., 2010).
  • Crystal Structure Determination : Crystallographic studies, such as those on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into the crystal structure and bonding patterns, which are crucial for understanding the properties and potential applications of similar compounds (Portilla et al., 2007).

Biochemical and Pharmacological Properties

  • Pharmacological Activities : Certain pyrazole derivatives have been investigated for their pharmacological activities. Research on 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives shows that they exhibit anti-inflammatory activities, suggesting potential pharmacological applications for related compounds (Mohamed M. Abdulla et al., 2014).
  • Spectroscopic and Structural Characterisation : DFT studies and X-ray diffraction techniques have been used to characterize similar compounds, like N-(1,5-dimethyl-3-oxo-2-phenyl-1H-3-(2H)-pyrazolyl)4-nitrobenzamide, providing detailed information on their molecular structure and properties, which is essential for understanding their potential applications (N. Burcu Arslan et al., 2015).

properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-6-8-14(9-7-12)23-19(16-10-28-11-17(16)22-23)21-20(25)15-4-3-5-18(13(15)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBMRDXWLUTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

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